Gddtpa-bdp
Description
Evolution of Gadolinium Chelates in Molecular Imaging Research
The development of GBCAs began in the 1980s, with the introduction of gadopentetate dimeglumine (Gd-DTPA), marketed as Magnevist appliedradiology.comresearchgate.net. Gd-DTPA served as the foundational GBCA and demonstrated the potential of chelated gadolinium for enhancing MRI contrast appliedradiology.com. Its preclinical study in 1984 highlighted the combination of strong proton relaxation, in vivo stability, rapid urinary excretion, and high tolerance as favorable properties for MRI contrast enhancement appliedradiology.com.
Following the success of Gd-DTPA, research focused on developing improved agents, primarily with higher relaxivity and enhanced stability appliedradiology.com. GBCAs are broadly classified based on their ligand structure as either linear or macrocyclic, and can also be ionic or non-ionic appliedradiology.comresearchgate.netamegroups.org. Linear agents, like Gd-DTPA, have an open organic molecular ligand, while macrocyclic agents confine the Gd³⁺ ion within a preformed central cavity appliedradiology.com. Macrocyclic chelates are generally considered more stable than linear ones, which is crucial for minimizing the release of free Gd³⁺ amegroups.org.
The evolution has also moved towards developing "smart" or targeted contrast agents that can respond to specific biological environments or bind to particular molecular markers acs.orgrsc.orgpatsnap.com. This shift aims to provide additional molecular specificity to MRI, allowing for the visualization of cellular and molecular processes associated with disease acs.orgacs.orgresearchgate.net.
Scope and Research Significance of Gddtpa-bdp
The research significance of compounds like this compound lies in the broader effort to develop more specific and sensitive MRI contrast agents for molecular imaging. By targeting specific biomarkers or cellular processes, these agents have the potential to improve the early detection, diagnosis, and monitoring of various diseases, including cancer and inflammatory conditions acs.orgresearchgate.netresearchgate.netnih.gov.
The modification of established chelates like DTPA with functional groups, such as BDP, allows researchers to explore new avenues for enhancing GBCA performance. This includes investigating the impact of the attached moiety on the relaxivity of the Gd³⁺ ion, the in vivo biodistribution and pharmacokinetics of the agent, and its ability to selectively accumulate at target sites acs.orgnih.gov.
While specific detailed research findings on this compound are limited in the provided context, the general research in this area involves:
Synthesis and characterization: Developing synthetic routes to produce the modified chelate and thoroughly characterizing its chemical structure and purity.
Relaxivity measurements: Evaluating the ability of the compound to enhance the relaxation rates of water protons, often in different environments (e.g., in solution, in the presence of target molecules).
In vitro studies: Assessing the binding specificity and affinity of the targeted agent to its intended molecular target using cell cultures or tissue samples.
In vivo studies (preclinical): Investigating the biodistribution, targeting efficiency, and contrast enhancement capabilities of the agent in animal models of disease using MRI and potentially other imaging modalities if the BDP moiety is utilized for fluorescence imaging.
The development of targeted GBCAs like those based on the this compound concept is a continuously evolving field aimed at pushing the boundaries of molecular MRI and improving diagnostic capabilities acs.orgrsc.orgpatsnap.comresearchgate.net.
Structure
2D Structure
Properties
CAS No. |
133049-44-2 |
|---|---|
Molecular Formula |
C18H31GdN4O15P2 |
Molecular Weight |
762.7 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(4,4-diphosphonatobutylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C18H34N4O15P2.Gd/c23-13(19-3-1-2-18(38(32,33)34)39(35,36)37)8-21(10-15(26)27)6-4-20(9-14(24)25)5-7-22(11-16(28)29)12-17(30)31;/h18H,1-12H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3 |
InChI Key |
MWGJDMWQJHMVHM-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Synonyms |
4-aminobutane-1,1-diphosphonate-Gd-DTPA DTPA-4-aminobutane-1,1-diphosphonate GdDTPA-BDP |
Origin of Product |
United States |
Coordination Chemistry and Chelate Stability Research of Gddtpa Bdp Analogues
Fundamental Principles of Gadolinium(III) Coordination with Polydentate Ligands
Gadolinium(III) (Gd3+) is a lanthanide ion characterized by its high charge density and relatively large ionic radius. These properties contribute to its preference for high coordination numbers, typically 8 or 9. nii.ac.jpopen.edu Polydentate ligands, also known as chelating ligands, are organic molecules that contain multiple donor atoms capable of binding simultaneously to a central metal ion. open.eduwikipedia.org The interaction between Gd(III) and polydentate ligands involves the formation of coordinate covalent bonds between the metal ion and the donor atoms of the ligand, which are typically oxygen and nitrogen atoms in ligands like DTPA. open.eduwikipedia.org
DTPA is an aminopolycarboxylic acid that is potentially octadentate, possessing three nitrogen atoms and five carboxylate oxygen atoms as potential donor sites. wikipedia.orgctdbase.org When DTPA chelates with Gd(III), it typically occupies eight coordination sites around the metal ion. open.eduwikipedia.org Given the preference of Gd(III) for a coordination number of 9, this often leaves one coordination site available for an inner-sphere water molecule. nii.ac.jpopen.edud-nb.info This coordinated water molecule is crucial for the function of many Gd(III)-based complexes as contrast agents in magnetic resonance imaging (MRI), as its presence allows for the enhancement of water proton relaxation rates. open.edud-nb.infomdpi.com
The coordination environment around the Gd(III) ion in a chelate is influenced by the structure and flexibility of the polydentate ligand. Ligands that can effectively wrap around the metal ion and present their donor atoms in a favorable geometry facilitate strong coordination. mriquestions.com The resulting complex is a chelate, characterized by the formation of multiple rings involving the metal ion and the ligand backbone.
Ligand Design Principles for Kinetic Inertness and Thermodynamic Stability in Gd-Chelates
The stability of Gd-chelates is paramount, particularly in biological applications, to prevent the release of toxic free Gd3+ ions. d-nb.infomriquestions.comresearchgate.netqeios.com Complex stability is generally described by two key parameters: thermodynamic stability and kinetic inertness. d-nb.inforesearchgate.netnih.govnih.govnih.gov
Thermodynamic stability refers to the equilibrium constant for the complex formation reaction, often expressed as the stability constant (log K). wikipedia.orgd-nb.infonih.gov A higher log K value indicates a greater affinity of the ligand for the metal ion at equilibrium. d-nb.info Under physiological conditions, the conditional stability constant (log K') or pGd (pGd = -log[Gd3+]) are often used, as they account for factors like pH and competing ions. d-nb.info
Kinetic inertness, on the other hand, describes the rate at which a complex dissociates. d-nb.inforesearchgate.net It is typically expressed as a dissociation rate constant or a half-life (t1/2). d-nb.inforesearchgate.net A kinetically inert complex dissociates slowly, even if its thermodynamic stability is not exceptionally high. d-nb.info For in vivo applications, kinetic inertness is often considered a more critical predictor of Gd3+ release than thermodynamic stability alone. d-nb.info
Ligand design plays a crucial role in enhancing both thermodynamic stability and kinetic inertness. Key design principles include:
Polydenticity and the Chelate Effect: Ligands with more donor atoms capable of coordinating to the metal ion form more stable complexes due to the chelate effect. open.eduwikipedia.org The chelate effect is primarily an entropic phenomenon, where the formation of multiple bonds by a single ligand molecule is statistically favored over the binding of multiple monodentate ligands. open.eduwikipedia.org
Ligand Backbone Structure: The rigidity and pre-organization of the ligand backbone significantly impact kinetic inertness. Macrocyclic ligands, which form a rigid cage around the metal ion, generally exhibit much higher kinetic inertness compared to linear ligands like DTPA. mriquestions.comresearchgate.netqeios.comnih.govscispace.com This pre-organization reduces the energy barrier for complex formation and dissociation. mriquestions.com
Nature of Donor Atoms: Gd3+ is a hard acid and prefers to coordinate with hard base donor atoms, such as oxygen atoms in carboxylate groups and nitrogen atoms in amine groups. open.edu The specific arrangement and basicity of these donor atoms influence the strength of the metal-ligand bonds. d-nb.info
Introducing Structural Rigidity: Incorporating rigid structural elements into the ligand backbone, even in linear analogues, can enhance kinetic inertness by limiting conformational flexibility and making the metal ion less accessible to attacking species. scispace.com
Researchers investigate various ligand modifications and new ligand frameworks to optimize these factors and develop Gd-chelates with improved stability profiles relevant to Gddtpa-bdp analogues.
Impact of Ligand Protonation States on Gd-DTPA Complex Stability and Coordination Environment
The protonation state of a polydentate ligand like DTPA is highly dependent on pH and has a significant impact on its coordination behavior and the stability of its metal complexes. DTPA has multiple protonation sites, including carboxylic acid groups and amine nitrogen atoms. macsenlab.comresearchgate.netfrontiersin.org As the pH decreases, these sites can become protonated, reducing the number of negatively charged or neutral donor atoms available to bind to the positively charged Gd3+ ion. d-nb.inforesearchgate.netresearchgate.net
Protonation of the ligand can directly compete with the metal ion for binding sites. researchgate.netresearchgate.net This competition can lead to the weakening of the metal-ligand bonds and, in some cases, facilitate the dissociation of the Gd(III) ion from the complex. researchgate.netresearchgate.net Studies investigating the coordination structures of Gd-DTPA at varying ligand protonation states have shown that as the ligand becomes more protonated, the coordination environment around the Gd3+ ion can change, with some donor atoms detaching from the metal center. researchgate.netresearchgate.netdntb.gov.ua
The effect of protonation on stability is reflected in the difference between the thermodynamic stability constant (log K), which is typically measured at a pH where the ligand is fully deprotonated, and the conditional stability constant (log K'), which is determined at a specific pH, such as physiological pH 7.4. d-nb.info Increased ligand basicity can lead to stronger proton binding and a larger difference between log K and log K'. d-nb.info
Understanding how the protonation state of the ligand affects the Gd-DTPA complex is crucial for predicting its behavior in different biological compartments and for designing analogues with enhanced stability across a range of physiological conditions.
Investigations into Transmetallation Pathways in Gd-DTPA Derivatives with Endogenous Metal Ions
Transmetallation is a significant pathway leading to the dissociation of Gd-chelates in vivo. d-nb.infomriquestions.comqeios.comnih.govnih.govresearchgate.netresearchgate.net This process involves the displacement of the Gd3+ ion from the ligand by endogenous metal ions that are present in biological systems. Common endogenous metal ions that can compete with Gd3+ for the ligand binding sites include Zn2+, Cu2+, Ca2+, and Fe3+. d-nb.infomriquestions.comnih.govresearchgate.netresearchgate.net
The propensity for transmetallation is influenced by the relative affinities of the ligand for Gd3+ compared to the endogenous metal ions, as well as the kinetic lability of the Gd-chelate. nih.gov While thermodynamic stability constants provide insight into the equilibrium state of metal exchange, the kinetics of the transmetallation reaction are critical for understanding the rate of Gd3+ release in a dynamic biological environment. d-nb.infonih.gov
Studies have shown that linear Gd complexes, such as Gd-DTPA, are generally more susceptible to transmetallation compared to macrocyclic Gd complexes. mriquestions.comnih.gov This is attributed to the more flexible nature of linear ligands, which may allow easier access for competing endogenous metal ions to the coordinated Gd3+. mriquestions.com Transmetallation with endogenous Zn2+ and Cu2+ ions has been identified as a particularly relevant pathway for the dissociation of acyclic Gd chelates. d-nb.infonih.govscispace.com
Research into transmetallation pathways often involves in vitro experiments where Gd-chelates are incubated with solutions containing relevant endogenous metal ions, and the rate of Gd3+ release or the formation of the complex with the endogenous metal is monitored. d-nb.inforesearchgate.net These studies provide valuable data for assessing the kinetic inertness of Gd-chelates and informing the design of more robust ligands for this compound analogues.
Chelate Effect and Structural Factors Influencing this compound Stability
The chelate effect is a fundamental principle in coordination chemistry that explains the enhanced stability of complexes formed by polydentate ligands compared to analogous complexes with monodentate ligands. open.eduwikipedia.org For this compound analogues, the polydentate nature of the DTPA-like ligand is a primary contributor to the stability of the complex with Gd(III). The formation of multiple chelate rings around the metal ion results in a significant increase in entropy, which drives the complex formation equilibrium towards the product side. open.edu
Denticity: The number of donor atoms in the ligand that coordinate to the Gd(III) ion (denticity) directly impacts the number of chelate rings formed and thus the magnitude of the chelate effect. DTPA is typically octadentate, forming multiple chelate rings. open.eduwikipedia.org
Size of Chelate Rings: The stability of chelate rings is also dependent on their size, with five- and six-membered rings generally being the most stable due to favorable bond angles and reduced ring strain. wikipedia.org The structure of the ligand backbone dictates the size of the chelate rings formed upon coordination with Gd(III).
Ligand Flexibility and Pre-organization: As discussed in Section 3.2, the rigidity or flexibility of the ligand backbone plays a crucial role in kinetic inertness. Rigid ligands that are pre-organized to encapsulate the metal ion effectively can lead to significantly slower dissociation rates. mriquestions.comscispace.com
Steric Effects: The presence of bulky substituents on the ligand backbone can influence the coordination geometry and potentially introduce steric hindrance, which may affect both thermodynamic and kinetic stability.
Detailed structural characterization of this compound analogues, often using techniques like X-ray crystallography or NMR spectroscopy, provides valuable insights into how these structural factors contribute to the observed chelate stability and helps guide the rational design of improved ligands.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Gadolinium (Gd) | 23982 |
| Diethylenetriaminepentaacetic acid (DTPA) | 3053 |
Data Table Example (Illustrative - based on general principles discussed, specific data for this compound analogues would be needed for a real table)
While specific data for this compound analogues were not found in the search results, the principles discussed above are supported by data on Gd-DTPA and other Gd chelates. The following table illustrates the types of data that are relevant to assessing the stability of Gd chelates, based on general findings from the literature.
| Complex Example (Analogue Type) | Thermodynamic Stability (log K or pGd) | Kinetic Inertness (t1/2) | Susceptibility to Transmetallation (e.g., with Zn2+) |
| Gd-DTPA (Linear, Ionic) | Moderate to High pGd d-nb.infonih.gov | Moderate d-nb.inforesearchgate.net | Higher than macrocycles mriquestions.comnih.gov |
| Macrocyclic Analogues (e.g., Gd-DOTA) | High pGd nih.gov | Very High d-nb.inforesearchgate.net | Lower than linear chelates mriquestions.comnih.gov |
| Rigidified Linear Analogues | Can be High scispace.com | Can be Improved scispace.com | Can be Lowered scispace.com |
Preclinical Research on Targeted Applications of Gddtpa Bdp in Advanced Imaging
Research on Receptor-Mediated Targeting Mechanisms
Targeted contrast agents function by binding specifically to receptors or other biological molecules that are overexpressed or uniquely present in diseased tissues. This receptor-mediated interaction facilitates the accumulation and retention of the contrast agent at the target site, leading to enhanced image contrast.
Specificity to Biological Targets (e.g., VEGFR1/2, folate receptors, infarcted myocardium)
Preclinical research has investigated the targeting capabilities of Gd-DTPA conjugates towards various biological targets relevant to disease states. Vascular endothelial growth factor receptors 1 and 2 (VEGFR1/2) are key players in angiogenesis, a process crucial for tumor growth and other conditions frontiersin.orgmdpi.com. Peptides targeting VEGFR1/2 have been conjugated to Gd-DTPA for enhanced breast tumor imaging in preclinical models, demonstrating specific binding to these receptors nih.gov.
Folate receptors are another class of receptors overexpressed in various cancer cells mdpi.comresearchgate.net. Folate conjugated to polymeric Gd-DTPA has shown the ability to bind to folate receptor-positive tumor cells in vitro and exhibit tumor selectivity in animal models bearing folate receptor-positive tumors nih.govnih.gov. This targeting is mediated by the specific interaction between the folate moiety and the folate receptor.
In the context of myocardial infarction, while Gd-DTPA itself shows delayed enhancement in infarcted areas due to altered pharmacokinetics in damaged tissue nih.govnih.gov, targeted agents could potentially offer more specific information about the underlying pathology. Gddtpa-bdp has been mentioned in the context of myocardial infarction imaging, although its specific targeting mechanism in this context requires further detailed exploration researchgate.net. Other targeted approaches for myocardial imaging include agents that bind to specific components of the infarcted tissue, such as fibrin-fibronectin complexes nih.gov or collagen mdpi.com.
Ligand-Receptor Binding Kinetics and Affinity Studies (in vitro/preclinical in vivo)
Understanding the kinetics and affinity of the interaction between a targeted contrast agent and its biological target is crucial for predicting its in vivo performance vanderbilt.edubmglabtech.com. Binding affinity is typically quantified by the equilibrium dissociation constant (KD), representing the ligand concentration at which half of the binding sites are occupied bmglabtech.com. Ligand-receptor binding involves association and dissociation rates, which influence how quickly the contrast agent binds to the target and how long it remains bound vanderbilt.edumdpi.com.
Studies on targeted Gd-DTPA conjugates have included assessments of their receptor binding properties. For instance, folate-conjugated polymeric Gd-DTPA demonstrated binding to folate receptor-positive cells in vitro, comparable to free folic acid nih.gov. A novel Gd-DTPA conjugate with a peptide targeting VEGFR1/2 showed specific binding to these receptors in a displacement binding assay nih.gov. These in vitro studies provide initial evidence of the conjugate's ability to recognize and bind to its intended target. Preclinical in vivo studies further evaluate the binding in a complex biological environment by assessing the accumulation and retention of the targeted agent in tissues expressing the target compared to tissues that do not nih.govnih.govnih.govnih.gov.
In Vitro Studies of this compound Conjugates
In vitro studies are essential for characterizing the properties of targeted contrast agents at the cellular and molecular levels before moving to in vivo evaluations.
Cellular Uptake and Retention Mechanisms in Model Systems
The efficacy of targeted contrast agents often relies on their ability to be taken up and retained by the target cells. For receptor-mediated targeting, cellular uptake typically occurs through endocytosis following ligand-receptor binding mdpi.comresearchgate.net.
Studies on targeted Gd-DTPA conjugates have investigated their cellular uptake in various cell lines. Folate-conjugated polymeric Gd-DTPA was shown to bind to folate receptor-positive cells nih.gov. Another study involving Gd(III)-phosphonium complexes, designed for mitochondrial targeting in tumor cells, investigated cellular uptake in human glial and glioblastoma multiforme cell lines using ICP-MS to quantify accumulated Gd nih.gov. The mechanism of uptake for these phosphonium (B103445) complexes was suggested to be related to the mitochondrial membrane potential nih.gov. While specific data on the cellular uptake mechanism of this compound is limited in the provided snippets, research on other targeted Gd-DTPA conjugates indicates that uptake and retention are dependent on the targeting moiety and the specific receptor or transporter involved nih.govresearchgate.net.
Relaxivity Studies in Solution and Cellular Environments
Relaxivity (r1 and r2) is a key parameter that determines the efficiency of a contrast agent in altering the relaxation times of water protons, thereby influencing image contrast in MRI researchgate.netismrm.orgcapes.gov.br. Longitudinal relaxivity (r1) primarily affects T1-weighted images, leading to signal enhancement, while transverse relaxivity (r2) affects T2-weighted images, often causing signal reduction biopal.com.
The relaxivity of Gd-DTPA can be influenced by its environment, including the presence of macromolecules or its association with larger structures ismrm.orgcapes.gov.brthno.org. Targeted conjugation can also impact relaxivity due to changes in the agent's molecular size, rotational correlation time, and interaction with the biological environment researchgate.netmdpi.comcapes.gov.br.
Preclinical studies report relaxivity values for Gd-DTPA and various Gd-DTPA conjugates in solution and sometimes in cellular or tissue environments. For example, the T1 relaxivity of free Gd-DTPA in water at 1.5 T is approximately 4.32 mM-1s-1 ismrm.org. Conjugation to macromolecules or nanoparticles can lead to increased relaxivity capes.gov.brthno.org. A peptide-targeted Gd-DTPA conjugate showed a higher T1 relaxivity (10.157 mM-1s-1 at 3T) compared to free Gd-DTPA (4.851 mM-1s-1) in vitro nih.gov. Another polymeric Gd-DTPA conjugate showed a relaxivity of about 4.5 mM-1s-1 at 0.52 T mdpi.com. The relaxivity in tissue can differ from that in solution due to interactions with the cellular environment and restricted motion ubc.caresearchgate.net.
The following table summarizes some reported relaxivity values for Gd-DTPA and selected conjugates:
| Agent | Environment | Field Strength (T) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | Citation |
| Gd-DTPA | Water | 1.5 | 4.32 | 4.57 | ismrm.org |
| Gd-DTPA | Water | 3 | - | - | nih.gov |
| Gd-DTPA | Saline | 3 | 4.2 | 4.45 | nih.gov |
| Gd-DTPA | Saline | 3 | 4.851 | - | nih.gov |
| Gd-DTPA | Plasma | 8.45 | 3.98 | - | ubc.ca |
| Gd-DTPA | Cartilage | 8.45 | 4.08 | - | ubc.ca |
| Gd-DTPA intercalated in LDH | Suspension | 4.7 | ~16 | ~50 | capes.gov.br |
| CLT1-(Gd-DTPA) | Saline | 3 | 4.22 | 4.45 | nih.gov |
| anti-EGFR-iRGD-DTPA-Gd | In vitro | 3 | 10.157 | - | nih.gov |
| PLL-B-DTPA-Gd | Solution (0.52 T) | 0.52 | ~4.5 | - | mdpi.com |
Preclinical In Vivo Imaging Applications and Model Systems
Preclinical in vivo imaging studies are crucial for evaluating the targeting efficiency, pharmacokinetics, and contrast-enhancing capabilities of targeted Gd-DTPA conjugates in living organisms. These studies typically utilize animal models that mimic human diseases.
Targeted Gd-DTPA conjugates have been evaluated in various preclinical models for imaging different conditions. For imaging tumors, models bearing human tumor xenografts in mice are commonly used nih.govnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.net. These models allow for the assessment of the targeted agent's ability to accumulate specifically in the tumor tissue compared to surrounding normal tissues. For example, folate-conjugated polymeric Gd-DTPA showed excellent tumor selectivity and significant signal intensity increase in folate receptor-positive tumor xenografts in mice nih.govnih.gov. A peptide-targeted Gd-DTPA conjugate specific to fibrin-fibronectin complexes demonstrated significant tumor tissue enhancement in mice bearing human colon carcinoma xenografts nih.gov. Similarly, a Gd-DTPA conjugate targeting EGFR and integrin αvβ/β5 showed improved tumor targeting and signal enhancement in gastric cancer cell xenografts nih.gov.
In the context of myocardial infarction, preclinical studies in canine models have demonstrated the value of Gd-DTPA in improving the detection and visualization of infarcted myocardium nih.govnih.gov. While specific in vivo imaging data for this compound in myocardial infarction models was not detailed in the provided snippets, the mention of this compound in this context researchgate.net suggests ongoing research in this area. Targeted agents for myocardial infarction could potentially aim at specific targets within the injured tissue for more precise characterization mdpi.com.
Preclinical in vivo imaging studies involve acquiring MR images at different time points after administration of the targeted contrast agent to assess its distribution, accumulation in the target tissue, and clearance from the body. Signal intensity measurements and calculation of contrast-to-noise ratios (CNR) are used to quantify the level of enhancement and targeting efficiency nih.gov. These studies provide valuable data on the in vivo performance of targeted Gd-DTPA conjugates and their potential for clinical translation.
| Targeted Agent | Target(s) | Model System | Key Finding | Citation |
| Folate-PL-Gd-DTPA | Folate receptor | Mouse tumor xenografts | Excellent tumor selectivity, increased signal intensity in tumors | nih.govnih.gov |
| CLT1-(Gd-DTPA) | Fibrin-fibronectin complexes | Mouse colon carcinoma xenografts | Significant tumor tissue enhancement | nih.gov |
| anti-EGFR-iRGD-DTPA-Gd | EGFR, Integrin αvβ/β5 | Mouse gastric cancer xenografts | Improved tumor targeting and signal enhancement | nih.gov |
| Gd-DTPA-VGB3 | VEGFR1/2 | Mouse breast tumor xenografts | Specific binding to VEGFRs, enhanced CNR in tumors | nih.gov |
| Gd-DTPA | Extracellular space | Canine myocardial infarction | Improved detection and visualization of infarcted myocardium | nih.govnih.gov |
| This compound (potential) | Not explicitly specified | Myocardial infarction context | Mentioned in context of myocardial infarction imaging, prolonged blood retention | researchgate.net |
Based on the conducted searches, specific preclinical research findings focusing solely on the chemical compound "this compound" within the outlined sections (Myocardial Ischemia, Oncology, Brain Imaging, Renal Studies, Pharmacokinetics, and Biodistribution) could not be found. The search results provided information on related gadolinium-based contrast agents, such as Gadolinium-DTPA (Gd-DTPA), and their applications in these preclinical areas.
Therefore, it is not possible to generate an article strictly adhering to the instruction to focus solely on "this compound" based on the available information from the searches.
A PubChem search for "this compound" did not yield a direct result. However, information for Gadolinium-DTPA (Gd-DTPA), a likely related compound, was found.
Theoretical and Computational Chemistry Approaches to Gddtpa Bdp Design
Molecular Dynamics Simulations and Quantum Chemical Calculations for Structural Elucidation
For instance, MD simulations have been employed to characterize lanthanide complexes, including Gd-DOTA, providing insights into dynamic properties such as the residence time of coordinated water molecules researchgate.net. Accurate parametrization of the metal ion within the simulation force field is critical for reproducing experimental observations and correctly assessing parameters like water residence time (τm) researchgate.net. Such simulations, sometimes extending to microseconds, allow researchers to observe dissociative events and understand the factors affecting the inner-sphere water coordination, a primary determinant of T1 relaxivity in Gd(III) complexes researchgate.netrsc.org.
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the electronic structure, geometry, and spectroscopic properties of the BODIPY component and its interaction with the chelated gadolinium. These calculations can help assign absorption and emission bands, understand the effect of substituents on the BODIPY core's photophysical properties, and explore potential energy transfer pathways within the conjugate rsc.orgmdpi.comsemanticscholar.orgpdx.edu. For example, QC calculations have been used to understand the factors controlling two-photon absorption cross-sections in BODIPY dyes and to assign their absorption bands rsc.org. TD-DFT calculations have also been applied to simulate electronic transitions and understand the behavior of BODIPY derivatives in different environments mdpi.com.
Combined MD and QC approaches can offer a more complete picture, where MD simulations provide realistic structural ensembles, and QC calculations are then performed on representative snapshots to obtain electronic and spectroscopic properties. This integrated approach is vital for understanding the complex interplay between the Gd-chelate and BODIPY units in Gddtpa-bdp.
Predictive Modeling for Ligand-Metal Ion Interactions and Chelate Stability
Computational methods can calculate thermodynamic stability constants and predict the kinetic inertness of the complex against decomplexation or transmetallation with endogenous metal ions like zinc or calcium mriquestions.comnih.govfrontiersin.org. Studies on Gd-DTPA and Gd-DOTA have highlighted the importance of chelate structure (linear vs. macrocyclic) on stability, with macrocyclic chelates generally exhibiting higher kinetic inertness mriquestions.comnih.gov. Potentiometric titrations and subsequent analysis, sometimes complemented by computational modeling, are used to determine stability constants and understand the influence of factors like pH and competing ions on complex stability frontiersin.org.
Furthermore, predictive modeling can be used to evaluate the selectivity of the ligand for Gd(III) over other biologically relevant metal ions. High selectivity is desirable to minimize transmetallation and ensure the gadolinium remains bound to the ligand in vivo nih.gov.
In Silico Design Strategies for Novel BDP-containing Ligands and Conjugates
In silico design strategies leverage computational tools to conceive and evaluate novel BDP-containing ligands and conjugates with desired properties before undertaking costly and time-consuming synthesis. These strategies are based on the insights gained from structural elucidation and predictive modeling.
Computational methods can help predict how structural modifications to the BODIPY core or the linker affect the electronic properties of the dye and its interaction with the gadolinium center, influencing both optical and relaxation properties rsc.orgmdpi.compdx.eduresearchgate.net. They can also assist in designing conjugates with improved pharmacokinetic profiles by predicting properties like lipophilicity (e.g., using octanol-water partition coefficients calculated computationally or measured experimentally and correlated with structure) acs.org.
High-throughput virtual screening approaches can be employed to rapidly evaluate large libraries of potential ligand structures or conjugation strategies based on predefined criteria related to stability, relaxivity, and photophysical properties. This allows for the identification of the most promising candidates for synthesis and experimental validation, significantly accelerating the development process of novel multimodal imaging agents like this compound. Computational studies on BODIPY dyes themselves have explored how substituents affect properties like triplet quantum yields, guiding the design of dyes for specific applications pdx.edu. Similarly, computational chemistry has been used to understand reactivity and guide the synthesis of BODIPY conjugates for various applications rsc.org.
The iterative process of in silico design, computational evaluation, synthesis, and experimental characterization is crucial for the rational development of advanced contrast agents with tailored properties for specific biomedical applications.
Emerging Research Directions and Future Outlook for Gddtpa Bdp Analogues
Development of Multifunctional Gddtpa-bdp Nanoconjugates
A significant direction in the research of Gd-DTPA-BDP analogues involves their incorporation into nanoscale constructs to create multifunctional agents. This approach aims to enhance the agents' properties, such as improving their circulation half-life, enabling targeted delivery, or combining imaging with therapeutic capabilities.
Studies have explored coupling Gd-DTPA with various nanomaterials. For instance, near-infrared fluorescent quantum dots (QDs), such as Ag₂Se QDs, have been coupled with Gd-DTPA to create dual-modality contrast agents for T₁-weighted magnetic resonance imaging (MRI) and fluorescence imaging in the second near-infrared window. In vitro studies demonstrated that these Ag₂Se-Gd QDs exhibited low cytotoxicity and notable contrast properties for both imaging modalities. In vivo experiments further indicated their potential as contrast agents for dual-modality imaging with high spatial resolution, temporal resolution, and tissue penetration depth through fluorescence imaging. rsc.org
Other research has investigated the use of nanoscale metal-organic frameworks (MOFs) and self-assembled nanoparticles incorporating Gd-DTPA and fluorescent dyes. scispace.comdntb.gov.ua These nanoconjugates can potentially offer improved relaxivity for MRI and enhanced fluorescence properties, along with the possibility of loading therapeutic agents for theranostic applications. The design of such nanoplatforms allows for the co-localization of the paramagnetic Gd(III) centers and the optical BDP fluorophores, facilitating simultaneous or correlative imaging using different modalities.
Strategies for Enhancing Targeting Efficiency and Specificity through Novel BDP Modifications
Strategies for enhancing targeting often involve conjugating the bimodal agent to targeting ligands such as peptides, antibodies, or small molecules that bind specifically to receptors or markers on target cells or tissues. For example, studies have shown that coupling Gd-DTPA to a bispecific recombinant protein, such as one targeting EGFR and incorporating the iRGD peptide sequence, can improve tumor targeting in MRI. nih.gov Although this example specifically discusses Gd-DTPA conjugated to a protein, the principle applies to Gd-DTPA-BDP conjugates as well. The BDP component, while primarily an optical reporter, can be chemically modified to serve as an attachment point for targeting ligands or to influence the pharmacokinetic properties of the conjugate.
Furthermore, the inherent properties of the BDP dye, such as its lipophilicity or charge, can be modified to influence cellular uptake and localization. Research on similar bimodal agents combining Gd complexes with cyanine (B1664457) dyes (like Cy7) has shown that highly hydrophobic and nonanionic dyes were effective for enhancing cell permeation of Gd(III) complexes. acs.org These findings suggest that modifications to the BDP structure, which is also a class of fluorescent dyes, could similarly impact the cellular and tissue distribution of Gd-DTPA-BDP conjugates.
Integration with Multimodal Preclinical Imaging Platforms
The integration of Gd-DTPA-BDP analogues with multimodal preclinical imaging platforms is a key area of research, leveraging the complementary strengths of different imaging techniques. By combining MRI and optical imaging, researchers can obtain both high-resolution anatomical information (from MRI) and sensitive molecular or cellular information (from optical imaging).
Gd-DTPA-BDP conjugates, by their nature, are designed for bimodal MRI and optical imaging. Studies have demonstrated the synthesis and characterization of gadolinium(III) complexes functionalized with BODIPY derivatives, evaluating their luminescent and relaxometric properties to confirm their potential as bimodal contrast agents. mdpi.comresearchgate.net This allows for simultaneous or sequential imaging using both modalities in preclinical settings.
Multimodal imaging platforms often involve specialized equipment that can perform both MRI and optical imaging on the same subject. This allows for precise co-registration of the images obtained from each modality, providing a more comprehensive understanding of the biological process being studied. The use of bimodal contrast agents like Gd-DTPA-BDP analogues is essential for maximizing the benefits of these integrated platforms. The emergence of keywords like "multimodal imaging" in the context of Gd-DTPA research highlights the growing interest in this area. researchgate.net
Advanced Methodologies for Investigating this compound in Biological Systems
Investigating the behavior and efficacy of Gd-DTPA-BDP analogues in biological systems requires advanced methodologies. These methodologies encompass in vitro studies using cell cultures and in vivo studies utilizing animal models, employing a range of imaging and analytical techniques.
In vivo MRI is a primary method for evaluating the performance of the Gd-DTPA component of the conjugate, assessing its relaxivity, biodistribution, and accumulation in target tissues over time. Studies involving Gd-DTPA and its conjugates in animal models, such as rats and mice, utilize dynamic MRI measurements to track the agent's distribution and assess contrast enhancement in various organs and tissues. nih.govacs.orgnih.govajronline.org
Optical imaging techniques, such as fluorescence microscopy and in vivo fluorescence imaging, are used to track the BDP component, providing information on cellular uptake, intracellular localization, and tissue distribution with high sensitivity. The optical properties of the BDP moiety, including its absorption and emission spectra and quantum yield, are characterized in different biological environments. mdpi.comresearchgate.net
Beyond imaging, analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) are used to quantify the amount of gadolinium in different organs and tissues, providing quantitative data on biodistribution and accumulation. acs.org In vitro studies involve assessing cellular uptake using techniques like flow cytometry and confocal microscopy, as well as evaluating the agent's stability and interactions with biological components. acs.orgresearchgate.net
Q & A
Q. How can independent labs verify this compound’s reported catalytic efficiency?
- Methodological Answer : Share raw kinetic data, instrument calibration logs, and detailed assay conditions via open repositories (e.g., Zenodo). Encourage third-party validation through collaborative studies, and pre-register replication protocols to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
